Isoegomaketone
CAS No.: 34348-59-9
Cat. No.: VC1822462
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34348-59-9 |
---|---|
Molecular Formula | C10H12O2 |
Molecular Weight | 164.2 g/mol |
IUPAC Name | (E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
Standard InChI | InChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3-8H,1-2H3/b4-3+ |
Standard InChI Key | XEYCZVQIOJGCNL-ONEGZZNKSA-N |
Isomeric SMILES | CC(C)/C=C/C(=O)C1=COC=C1 |
SMILES | CC(C)C=CC(=O)C1=COC=C1 |
Canonical SMILES | CC(C)C=CC(=O)C1=COC=C1 |
Introduction
Chemical Properties and Structure
Basic Identification and Characteristics
Isoegomaketone (CAS No. 34348-59-9) is an aromatic ketone with a molecular formula of C10H12O2 and a molecular weight of 164.2. Its IUPAC name is (E)-1-(furan-3-yl)-4-methylpent-2-en-1-one, also known as 2-Penten-1-one, 1-(3-furanyl)-4-methyl-, (2E)- . The compound features a furan ring connected to a methylpent-2-en-1-one group, creating a structure with both aromatic and ketone functional properties. The IUPAC Standard InChIKey for this compound is XEYCZVQIOJGCNL-ONEGZZNKSA-N .
Physical and Chemical Properties
Chemical analysis reveals that isoegomaketone possesses specific properties relevant to its identification and functionality. According to gas chromatography data, it has a normal alkane RI value of 1949 on an HP Innowax FSP polar column, which serves as an important parameter for its identification in complex mixtures . The compound's structure gives it unique physical and chemical properties that contribute to its biological activities.
Table 1: Physical and Chemical Properties of Isoegomaketone
Property | Value |
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CAS Number | 34348-59-9 |
Molecular Formula | C10H12O2 |
Molecular Weight | 164.2 |
IUPAC Name | (E)-1-(furan-3-yl)-4-methylpent-2-en-1-one |
IUPAC Standard InChIKey | XEYCZVQIOJGCNL-ONEGZZNKSA-N |
Chemical Classification | Aromatic ketone |
Natural Sources and Occurrence
Botanical Origin
Isoegomaketone is a natural component found in the essential oil of Perilla frutescens (L.), a plant belonging to the mint family Lamiaceae . This plant is widely cultivated and used in various East Asian countries, particularly in traditional medicine and cuisine. The compound has been identified in Perilla frutescens samples collected from different geographical regions, including Turkey, as documented by Baser et al. in their analysis of the plant's essential oil composition .
Extraction and Isolation
Pharmacological Properties and Drug-likeness
ADME Characteristics
Extensive evaluation of isoegomaketone using Swiss ADME analysis has revealed favorable absorption, distribution, metabolism, and excretion (ADME) characteristics that support its potential as a drug candidate. Research has confirmed that isoegomaketone demonstrates good drug-likeness, conforming to established pharmaceutical guidelines including Lipinski's rule of five, the Ghose filter, Veber's Rule, and the RO(3) rule, with a synthetic accessibility value of 2.9 . These parameters suggest that the compound possesses physicochemical properties conducive to oral bioavailability and drug development.
Toxicity Profile
Toxicity evaluations conducted using Deep Learning–Acute Oral Toxicity (DL-AOT) methods have established that isoegomaketone has an LD50 value of 31.2 mg/kg, with a toxicity evaluation classified as "caution" . This moderate toxicity profile requires careful consideration when exploring therapeutic applications and dosage formulations for potential medicinal use.
Table 2: Toxicity Profile of Isoegomaketone
Parameter | Value | Classification |
---|---|---|
LD50 | 31.2 mg/kg | Caution |
Anticancer Mechanisms and Activities
Effects on Colorectal Cancer
Research has demonstrated that isoegomaketone exhibits significant anticancer activity against DLD1 human colorectal cancer cells. Treatment with this compound over 24 hours significantly inhibits cell viability in a dose-dependent manner . The compound induces apoptosis through multiple pathways, including both caspase-dependent and caspase-independent mechanisms .
The key apoptotic mechanisms activated by isoegomaketone in colorectal cancer cells include:
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Activating caspase-8, -9, and -3 in a dose- and time-dependent manner
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Facilitating the release of cytochrome c from mitochondria to cytoplasm
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Inducing the translocation of apoptosis inducing factor (AIF) from mitochondria to the nucleus, which represents a caspase-independent pathway
These mechanisms collectively contribute to a comprehensive anticancer effect that operates through multiple cellular pathways, making isoegomaketone a promising candidate for colorectal cancer treatment.
Activity Against Melanoma
Studies conducted on B16 melanoma models have shown that isoegomaketone produces significant cell growth inhibition in these tumors . The tumor cells undergo reactive oxygen species (ROS)-mediated mitochondria-dependent apoptotic-type death in the sub-G1 cell cycle phase. Isoegomaketone appears to generate ROS in cancer cells while simultaneously upregulating the expression of Bax and Bcl-2 proteins . Additional research by Kwon et al. has further investigated the antimelanoma activity of this compound, suggesting its potential application in melanoma treatment strategies .
Network Pharmacology and Molecular Targets
Target Gene Analysis
Comprehensive network pharmacology analysis has identified 48 potential target genes for isoegomaketone . These target genes are associated with various biological processes including atherosclerotic formation, inflammation, tumor formation, cytotoxicity, bacterial infection, viral infection, and parasitic infection . This multi-target profile suggests that isoegomaketone interacts with a wide range of proteins and biochemical processes, forming a systematic pharmacological network with significant implications for drug development.
Protein-Protein Interaction Network
Researchers have utilized the STRING database to construct a protein-protein interaction (PPI) network for the 48 putative targets of isoegomaketone . The analysis of this network, performed using Cytoscape software, has helped identify significant protein nodes and subnetworks that explain the compound's diverse biological activities. Parameters such as degree, betweenness centrality (BC), and closeness centrality (CC) have been calculated to determine the most important nodes within this network .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity and interaction patterns between isoegomaketone and its target proteins . The 2D structure of isoegomaketone was obtained from PubChem and processed using AutoDockTools 1.5.6 software. The 3D structures of target proteins were obtained from the Uniprot and PDB databases. These docking studies provide valuable insights into the mechanism of action of isoegomaketone at the molecular level .
Future Research Directions
Clinical Translation
The promising preclinical findings regarding isoegomaketone warrant further investigation in clinical settings. Future research should focus on developing appropriate formulations, determining optimal dosing strategies, and assessing safety and efficacy in human subjects. The compound's moderate toxicity profile necessitates careful clinical evaluation before therapeutic applications can be fully realized.
Structural Optimization
Given its favorable drug-likeness properties and diverse biological activities, structural modifications of isoegomaketone could potentially enhance its efficacy while reducing toxicity. Structure-activity relationship studies could identify key structural features responsible for specific activities, leading to the development of more potent and selective derivatives.
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